molecular formula C5H10O2 B6232308 (3S,4R)-4-methyloxolan-3-ol CAS No. 1932424-95-7

(3S,4R)-4-methyloxolan-3-ol

Cat. No.: B6232308
CAS No.: 1932424-95-7
M. Wt: 102.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-methyloxolan-3-ol is a chiral compound with the molecular formula C5H10O2 It is a derivative of tetrahydrofuran, featuring a hydroxyl group at the third carbon and a methyl group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-methyloxolan-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 4-methyltetrahydrofuran-3-one using chiral catalysts. This method ensures the selective formation of the desired stereoisomer. Another method involves the enzymatic resolution of racemic mixtures, where specific enzymes are used to selectively react with one enantiomer, leaving the desired (3S,4R) enantiomer.

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric reduction processes. These processes utilize chiral catalysts and optimized reaction conditions to achieve high yields and enantiomeric purity. The use of biocatalysts, such as lipases, in the resolution of racemic mixtures is also a viable industrial method due to its efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-methyloxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-methyltetrahydrofuran-3-one, while reduction can produce 4-methyltetrahydrofuran.

Scientific Research Applications

(3S,4R)-4-methyloxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring specific stereochemistry.

    Industry: The compound is used in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-methyloxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the methyl group provides steric effects that influence binding affinity and selectivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-methyloxolan-3-ol: The enantiomer of (3S,4R)-4-methyloxolan-3-ol, with different stereochemistry.

    4-methyltetrahydrofuran-3-one: A related compound with a ketone group instead of a hydroxyl group.

    Tetrahydrofuran: The parent compound without the methyl and hydroxyl substitutions.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to participate in stereoselective reactions makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications.

Properties

CAS No.

1932424-95-7

Molecular Formula

C5H10O2

Molecular Weight

102.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.